molecular formula C14H26FeO2 B14039840 Carbanide;cyclopentanecarbaldehyde;iron(2+)

Carbanide;cyclopentanecarbaldehyde;iron(2+)

Cat. No.: B14039840
M. Wt: 282.20 g/mol
InChI Key: ONJFMGLHFAAOCJ-UHFFFAOYSA-N
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Description

. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Ferrocenedicarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of ferrocene using Vilsmeier-Haack reaction conditions. In this method, ferrocene is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Another method involves the oxidation of 1,1’-ferrocenedimethanol using oxidizing agents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC). This approach provides an alternative route to obtain 1,1’-Ferrocenedicarboxaldehyde with high purity .

Industrial Production Methods

While specific industrial production methods for 1,1’-Ferrocenedicarboxaldehyde are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ferrocenedicarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products

    Oxidation: Corresponding carboxylic acids

    Reduction: 1,1’-Ferrocenedimethanol

    Substitution: Substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in redox-based applications. In biological systems, it can interact with cellular redox processes, potentially influencing oxidative stress and redox signaling pathways .

Comparison with Similar Compounds

1,1’-Ferrocenedicarboxaldehyde can be compared with other ferrocene derivatives, such as:

    Ferrocenecarboxaldehyde: This compound has a single formyl group attached to the cyclopentadienyl ring.

    1,1’-Ferrocenedimethanol: This derivative has hydroxymethyl groups instead of formyl groups.

    Acetylferrocene: This compound has an acetyl group attached to the cyclopentadienyl ring.

1,1’-Ferrocenedicarboxaldehyde stands out due to its dual formyl groups, which provide unique reactivity and versatility in various chemical and biological applications .

Properties

Molecular Formula

C14H26FeO2

Molecular Weight

282.20 g/mol

IUPAC Name

carbanide;cyclopentanecarbaldehyde;iron(2+)

InChI

InChI=1S/2C6H10O.2CH3.Fe/c2*7-5-6-3-1-2-4-6;;;/h2*5-6H,1-4H2;2*1H3;/q;;2*-1;+2

InChI Key

ONJFMGLHFAAOCJ-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1CCC(C1)C=O.C1CCC(C1)C=O.[Fe+2]

Origin of Product

United States

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